Ac-rC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide
Ac-rC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite) in solid-phase oligonucleotide synthesis. Ac-rC phosphoramidite is a crucial building block, particularly favored in the synthesis of RNA and modified oligonucleotides where rapid and mild deprotection conditions are paramount. This guide will delve into its chemical properties, mechanism of action throughout the synthesis cycle, and provide detailed experimental protocols.
Introduction to Ac-rC Phosphoramidite
Ac-rC phosphoramidite is a protected ribonucleoside monomer used in automated oligonucleotide synthesis. Its structure consists of four key components:
-
5'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for chain elongation.
-
N4-Acetyl (Ac) group: A base-labile protecting group on the exocyclic amine of the cytidine (B196190) base. The acetyl group is significantly more labile than traditional protecting groups like benzoyl (Bz), enabling faster and milder deprotection conditions.[1]
-
2'-O-tert-butyldimethylsilyl (TBDMS) group: A protecting group on the 2'-hydroxyl of the ribose sugar, essential for RNA synthesis to prevent side reactions and chain cleavage.
-
3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.
The strategic choice of the acetyl protecting group for the cytidine base is a key feature of Ac-rC phosphoramidite. It allows for rapid removal under milder basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or to expedite the overall synthesis and deprotection process.[2][3]
Mechanism of Action in the Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide using Ac-rC phosphoramidite follows the well-established phosphoramidite chemistry cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid support-bound nucleoside (or the previously added nucleotide). This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.
Step 2: Coupling
The activated Ac-rC phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive phosphite (B83602) triester intermediate.[] This activated species then reacts with the 5'-hydroxyl group, forming a phosphite triester linkage. Due to the steric hindrance of the 2'-TBDMS group, the coupling time for RNA phosphoramidites like Ac-rC is generally longer than for DNA phosphoramidites, typically in the range of 3-12 minutes.[6]
Step 3: Capping
To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7] This renders the unreacted chains inert to further coupling reactions.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of Ac-rC phosphoramidite offers significant advantages in this final, critical stage.
Advantage of the Acetyl Protecting Group
The N4-acetyl group on cytidine is significantly more labile to basic conditions than the traditionally used N4-benzoyl (Bz) group. This property allows for the use of faster and milder deprotection reagents.[1]
Deprotection Protocols
Standard Deprotection (Ammonium Hydroxide): Traditional deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521). While effective, this method requires prolonged incubation times (8-16 hours at 55 °C) to remove the more robust benzoyl protecting groups.[9]
Fast Deprotection (AMA): A widely used and highly efficient method for rapid deprotection is the use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[2][9] This reagent can achieve complete deprotection in as little as 10 minutes at 65 °C.[2] The use of Ac-rC (or Ac-dC in DNA synthesis) is crucial when using AMA, as it prevents the transamination of the cytidine base, a side reaction that can occur with the benzoyl-protected counterpart.[2]
Quantitative Data
The quality and yield of the synthesized oligonucleotide are critically dependent on the purity of the phosphoramidites and the efficiency of each step in the synthesis cycle.
| Parameter | Typical Value | Source |
| Ac-rC Phosphoramidite Purity (HPLC) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |
| Ac-rC Phosphoramidite Purity (³¹P NMR) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |
| Average Coupling Efficiency (per step) | > 98-99% | [10] |
| Deprotection Condition | Reagent | Temperature | Time | Notes | Source |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Slower, traditional method. | [9] |
| Fast (AMA) | 1:1 Ammonium Hydroxide / 40% Methylamine | 65 °C | 10 minutes | Rapid deprotection. Ac-rC is essential to prevent side reactions. | [2] |
| Alternative Fast (APA) | 1:1 Ammonium Hydroxide / 40% Propylamine | 65 °C | 45 minutes | An alternative to AMA where methylamine is restricted. | [2] |
Experimental Protocols
Manual Phosphoramidite Coupling on an ABI 394 Synthesizer
This protocol is adapted for the manual addition of a phosphoramidite, which can be useful for incorporating valuable or sensitive monomers like Ac-rC.[11]
Materials:
-
Ac-rC phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Syringes (1 mL)
-
Synthesis column containing the support-bound oligonucleotide
Procedure:
-
Synthesize the oligonucleotide up to the point of Ac-rC addition using standard automated protocols. Ensure the final cycle is DMT-OFF to expose the 5'-hydroxyl group.
-
Remove the column from the synthesizer.
-
Using a syringe, manually push 250 µL of activator solution through the column.
-
Place the column back on the synthesizer and perform a reverse flush with argon to remove excess activator.
-
Remove the column from the synthesizer.
-
In a clean, dry syringe, draw up 150 µL of the Ac-rC phosphoramidite solution.
-
In a separate syringe, draw up 150 µL of the activator solution.
-
Connect both syringes to the column (one at each end) and gently mix the reagents by passing them back and forth through the column for approximately 1 minute.
-
Allow the coupling reaction to proceed for the desired time (e.g., 5-10 minutes for RNA amidites), occasionally mixing the reagents.
-
Remove the reagents from the column.
-
Place the column back on the synthesizer and wash with anhydrous acetonitrile.
-
Perform a reverse flush with argon.
-
Proceed with the standard capping and oxidation steps, either manually or by resuming the automated protocol.
Cleavage and Deprotection using AMA
Materials:
-
1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA)
-
Heating block or water bath at 65 °C
-
Microcentrifuge tubes
Procedure:
-
After synthesis, remove the column from the synthesizer and carefully transfer the solid support to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the AMA solution to the tube.
-
Seal the tube tightly and vortex briefly.
-
Place the tube in a heating block or water bath at 65 °C for 10 minutes.
-
After heating, allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The dried pellet can then be resuspended in an appropriate buffer for purification by HPLC or other methods.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Deprotection pathways for oligonucleotides synthesized with Ac-rC phosphoramidite.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
